2-Thioxothiazolidine-4-carboxylic acid
Overview
Description
Scientific Research Applications
2-Thioxothiazolidine-4-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
Target of Action
It is known that ttca is a metabolite of carbon disulfide , suggesting that it may interact with similar biological targets.
Mode of Action
It is known to be a chiral resolving agent, used in the separation of enantiomers of amines, amino acid esters, and other compounds . This suggests that TTCA may interact with its targets through the formation of diastereomeric complexes, which can be separated due to their different physical and chemical properties.
Pharmacokinetics
It has been detected in urine , suggesting that it is excreted by the kidneys. The compound is practically insoluble in water , which may affect its bioavailability and distribution within the body.
Biochemical Analysis
Biochemical Properties
2-Thioxothiazolidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as 5-oxoprolinase, which catalyzes its conversion to cysteine, thereby augmenting glutathione levels . This interaction is crucial for maintaining cellular redox balance and protecting cells from oxidative stress . Additionally, this compound is involved in the metabolism of carbon disulfide, highlighting its importance in detoxification processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its role in enhancing glutathione levels impacts cellular antioxidant defenses, thereby protecting cells from oxidative damage . Furthermore, this compound has been shown to affect gene expression related to stress response and detoxification pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a precursor for cysteine, which is subsequently converted to glutathione by the enzyme 5-oxoprolinase . This conversion is essential for maintaining cellular redox homeostasis. Additionally, this compound may inhibit or activate certain enzymes involved in detoxification processes, thereby influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance antioxidant defenses and support detoxification pathways . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the detoxification of carbon disulfide and the synthesis of cysteine . The compound interacts with enzymes such as 5-oxoprolinase, which catalyzes its conversion to cysteine, thereby influencing glutathione synthesis and cellular redox balance . Additionally, this compound affects metabolic flux and metabolite levels, further underscoring its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments . The transport and distribution of this compound are critical for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioxothiazolidine-4-carboxylic acid typically involves the reaction of thiazolidine-4-carboxylic acid with sulfur or sulfur-containing reagents under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the thioxo group.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Thioxothiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Comparison with Similar Compounds
- 2-Oxothiazolidine-4-carboxylic acid
- Thiazolidine-2-carboxylic acid
- 4-Thiazolidinecarboxylic acid
Comparison: 2-Thioxothiazolidine-4-carboxylic acid is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties compared to its analogs. For instance, 2-Oxothiazolidine-4-carboxylic acid lacks the thioxo group and exhibits different reactivity and applications .
Properties
IUPAC Name |
2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOCHQOQMZGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943223 | |
Record name | Thiazolidine-2-thione-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20933-67-9, 98169-56-3 | |
Record name | Thiazolidine-2-thione-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20933-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thioxo-4-thiazolidinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020933679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazolidine-2-thione-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Raphanusamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041280 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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